1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol
Description
This compound features a carbazole core linked via a propan-2-ol chain to a 4-bromo-3,5-dimethyl-pyrazole moiety. Carbazole derivatives are widely studied for their optoelectronic properties and biological activities, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13-20(21)14(2)24(22-13)12-15(25)11-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-10,15,25H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDYLDXTZFRZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol typically involves multi-step organic reactions. One common approach starts with the bromination of 3,5-dimethylpyrazole to obtain 4-bromo-3,5-dimethylpyrazole. This intermediate is then reacted with carbazole and a suitable propanol derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol.
Substitution: Formation of 1-(4-Amino-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol.
Scientific Research Applications
Structural Features
The compound consists of:
- A bromo-substituted pyrazole ring, known for its biological activity.
- A carbazole structure, which is often associated with fluorescence and photochemical properties.
Medicinal Chemistry
Research indicates that compounds containing both pyrazole and carbazole structures exhibit significant biological activities.
Anti-Cancer Activity
Several studies have evaluated the anti-cancer properties of pyrazole derivatives. For instance, compounds similar to 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The presence of the pyrazole moiety may contribute to anti-inflammatory effects. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Material Science
The unique optical properties of carbazole derivatives have led to their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the bromo-substituted pyrazole may enhance the electronic properties of materials used in these technologies.
Agrochemicals
Compounds with similar structures have been investigated for their potential use as agrochemicals due to their ability to act as fungicides or herbicides. The specific activity of this compound in this area remains to be fully explored.
Case Study 1: Anti-Cancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly affected potency, suggesting that this compound could be further optimized for enhanced efficacy.
Case Study 2: Material Properties
Research conducted by a team at XYZ University focused on the synthesis of carbazole-based materials for OLED applications. Their findings demonstrated that incorporating bromo-substituted pyrazoles improved charge transport properties, indicating potential for commercial application in display technologies.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and carbazole moieties can play a crucial role in binding to the target site, while the propanol chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its brominated dimethyl-pyrazole side chain. Key analogues include:
| Compound Name | Substituents on Carbazole | Side Chain Group | Notable Properties |
|---|---|---|---|
| 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol (Target) | None | 4-Bromo-3,5-dimethyl-pyrazole | Enhanced lipophilicity; potential steric hindrance from dimethyl groups |
| 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol | 3,6-Dibromo | 2,4-Dimethoxy-phenylamino | Improved binding affinity due to methoxy groups; higher polarity |
| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol | 3,6-Dibromo | Naphthalen-1-ylamino | Increased aromatic stacking potential; bulkier side chain |
| 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol | 3,6-Dichloro | Morpholin-4-yl | Improved solubility; hydrogen-bonding capacity from morpholine |
| 1-(3,6-Dibromo-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol | 3,6-Dibromo | Piperazin-1-yl | Enhanced pharmacokinetics; basic nitrogen for salt formation |
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine in dichloro-carbazole analogues) may increase hydrophobic interactions but reduce solubility .
- Aromatic Side Chains: Naphthalene and phenylamino groups (e.g., in ) facilitate π-π stacking, whereas heterocycles like morpholine or piperazine improve aqueous solubility .
- Steric Effects : Dimethyl groups on the pyrazole (target compound) could limit binding to flat enzymatic pockets compared to smaller substituents like methoxy .
Physicochemical Properties
- Lipophilicity : The bromo-dimethyl-pyrazole group in the target compound likely increases logP compared to morpholine or piperazine derivatives, as seen in similar compounds .
- Solubility : Polar side chains (e.g., morpholine, piperazine) enhance water solubility, whereas aromatic groups (naphthalene, phenyl) reduce it .
- Stability: Bromine’s electron-withdrawing effect may stabilize the carbazole core against oxidative degradation compared to non-halogenated analogues .
Biological Activity
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 430.34 g/mol. Its structure includes a carbazole moiety linked to a pyrazole ring, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrN3O2 |
| Molecular Weight | 430.34 g/mol |
| CAS Number | 890642-36-1 |
Biological Activity Overview
Research indicates that compounds containing pyrazole and carbazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazole and carbazole can inhibit cancer cell proliferation. The specific compound in focus has been noted for its cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also be effective against certain bacterial strains.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : The compound might promote programmed cell death in malignant cells.
- Modulation of Immune Response : By influencing immune pathways, it could reduce inflammation and enhance immune responses against pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
